molecular formula C18H18N2O5S3 B2928578 5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide CAS No. 2097898-99-0

5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2928578
CAS No.: 2097898-99-0
M. Wt: 438.53
InChI Key: ZHDWIMRTKHOVKQ-UHFFFAOYSA-N
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Description

"5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide" is a complex organic molecule characterized by a blend of aromatic and sulfonamide groups. The unique structure of this compound makes it a subject of interest in various fields, such as medicinal chemistry, pharmaceuticals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide" generally involves the following steps:

  • Starting Materials: : Common precursors include 2-methoxybenzoic acid and 2,2-bis(thiophen-2-yl)ethanol.

  • Formation of Benzamide: : The 2-methoxybenzoic acid is converted to the corresponding benzamide through amide coupling reactions using reagents such as carbodiimides.

  • Introduction of Sulfonamide Group: : The sulfonamide group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

  • Addition of Thiophene Groups: : The thiophene groups are integrated through nucleophilic substitution reactions.

Industrial Production Methods: In industrial settings, the production methods focus on maximizing yield and purity while minimizing cost and environmental impact. Continuous flow synthesis and optimization of reaction conditions (temperature, solvent, catalysts) are commonly employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, primarily affecting the hydroxyl and thiophene groups.

  • Reduction: : Reduction reactions can be targeted at the sulfonamide and benzamide moieties.

  • Substitution: : Nucleophilic and electrophilic substitutions are feasible, especially on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products: Depending on the reaction type, major products include oxidized derivatives, reduced forms, and various substituted analogs retaining the core structure.

Scientific Research Applications

Chemistry:

  • Catalysis: : Used as a ligand or intermediate in catalytic cycles.

  • Synthesis: : Building block for more complex molecules.

Biology:
  • Enzyme Inhibitor: : Potential inhibitor for specific enzymatic pathways.

  • Probe: : Utilized in biochemical assays to study protein interactions.

Medicine:
  • Drug Development: : Investigated for anti-inflammatory, antibacterial, and anticancer properties.

Industry:
  • Material Science: : Component in the development of novel polymers and materials.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with biological targets such as enzymes by binding to active sites, thereby inhibiting or modulating their activity. It can interfere with signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds:

  • Benzamides: : Shares core structure with benzamide derivatives.

  • Sulfonamides: : Similar functional group chemistry.

  • Thiophene-based Compounds: : Comparable aromatic systems.

This detailed exploration highlights the complexity and versatility of "5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide", showcasing its significance in scientific research and industrial applications.

Properties

IUPAC Name

5-[(2-hydroxy-2,2-dithiophen-2-ylethyl)sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S3/c1-25-14-7-6-12(10-13(14)17(19)21)28(23,24)20-11-18(22,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,20,22H,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWIMRTKHOVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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